
Iodoacetyl chloride
Overview
Description
Iodoacetyl chloride is an organic compound with the chemical formula C2H2ClIO. It is a clear dark red to black liquid that is highly reactive and used primarily in biochemical research. The compound is known for its ability to react with various nucleophiles, making it a valuable reagent in organic synthesis and chemical biology.
Preparation Methods
Agent | Temperature Range | Yield | Byproduct Handling |
---|---|---|---|
20°C | 97.2% | , venting | |
20–30°C | ~85%* | neutralization | |
*Theoretical yield based on acetyl chloride data . |
Catalytic Methods Using N,N-Disubstituted Formamides
A patent by US6770783B1 describes a catalytic process for synthesizing acid chlorides, applicable to iodoacetyl chloride . This method uses (phosgene) or in the presence of N,N-disubstituted formamides (e.g., dimethylformamide) to enhance reaction efficiency.
Catalytic Cycle and Conditions
The formamide catalyst forms a reactive intermediate with hydrogen chloride, facilitating the chlorination of iodoacetic acid at 20–60°C. The process operates at atmospheric pressure and achieves near-quantitative yields by recycling the catalyst .
Advantages Over Traditional Methods
-
Reduced Byproducts : Catalytic amounts of formamide (0.1–0.6 equivalents) minimize waste.
-
Scalability : Suitable for continuous production in stirred-tank reactors.
Industrial and Research Applications
While the thionyl chloride method dominates laboratory settings due to its simplicity, the phosphorus trichloride and catalytic approaches are preferred in industrial contexts for cost-effectiveness and scalability . Recent advancements focus on solvent-free systems and microwave-assisted reactions to reduce reaction times .
Chemical Reactions Analysis
Electrophilic Nature and Acylation Reactions
Iodoacetyl chloride participates in various chemical reactions due to its electrophilic nature. The mechanism involves the formation of a highly reactive acid iodide intermediate upon nucleophilic attack. This highlights the electrophilic character of this compound, which facilitates acylation reactions essential in organic synthesis.
Reactions with Nucleophiles
Acyl chlorides, including this compound, are vulnerable to nucleophilic attacks because the carbon atom in the -COCl group is attached to both an oxygen atom and a chlorine atom . Both atoms are electronegative, pulling electrons towards themselves and leaving the carbon atom partially positive .
The reaction happens in two stages: nucleophilic addition, followed by the elimination of HCl .
Reactions with Water, Alcohols, and Amines
-
Reaction with Water : Acid chlorides react with water to form carboxylic acids .
General reaction:
Example Mechanism:
-
Nucleophilic attack by water
-
Leaving group removal
-
Deprotonation
-
-
Reaction with Alcohols : Acid chlorides react with alcohols to form esters .
General Reaction:
Example Mechanism:
-
Nucleophilic attack by the alcohol
-
Leaving group removal
-
Deprotonation
-
-
Reaction with Ammonia and Amines : Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
General Reaction:
Examples Mechanism:
-
Nucleophilic attack by the amine
-
Leaving group removal
-
Deprotonation
-
Use in Cross-Linking
The reaction of the iodoacetyl group with a sulfhydryl proceeds via nucleophilic substitution of iodine with a thiol, producing a stable thioether linkage .
Comparison with Similar Compounds
This compound shares similarities with other compounds containing acyl chlorides or halogenated acetates:
Compound | Formula | Unique Features |
---|---|---|
Acetyl Chloride | Less reactive than this compound; primarily used in acetylation reactions. | |
Bromoacetic Acid | Similar reactivity but less selective towards thiols compared to this compound. | |
Chloroacetic Acid | More stable; used in synthesis but less effective for protein modification than this compound. |
This compound's reactivity profile and its ability to form stable adducts with thiol groups makes it valuable in biochemical applications.
Scientific Research Applications
Iodoacetyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Biochemistry: It is used to modify proteins and peptides by reacting with thiol groups, allowing for the study of protein structure and function.
Organic Synthesis:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug development.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of iodoacetyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. In biochemical applications, it reacts with thiol groups in proteins, forming stable thioether bonds that can be used to study protein function and interactions.
Comparison with Similar Compounds
Chloroacetyl chloride: Similar in structure but contains a chlorine atom instead of an iodine atom.
Bromoacetyl chloride: Contains a bromine atom instead of an iodine atom.
Fluoroacetyl chloride: Contains a fluorine atom instead of an iodine atom.
Comparison: Iodoacetyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The larger size and higher atomic weight of iodine make this compound more reactive and suitable for specific applications in organic synthesis and biochemical research.
Biological Activity
Iodoacetyl chloride (IAC), a compound with the formula C₂H₂ClIO, is recognized for its significant biological activities, particularly in biochemical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications in various studies.
This compound is a reactive acyl chloride that primarily functions as a reagent in organic synthesis. It is known to modify proteins by reacting specifically with cysteine residues through nucleophilic substitution. This reaction can lead to the formation of stable thioether bonds, which can alter protein function and activity. The reactivity of IAC with thiol groups makes it a valuable tool for probing protein structure and function, as well as for potential therapeutic applications.
Biological Activities
- Protein Modification : IAC's ability to modify cysteine residues has been extensively studied. By selectively labeling proteins, researchers can investigate the roles of specific amino acids in biological processes.
- Antimicrobial Activity : Research indicates that IAC exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .
- Antitumor Potential : Studies have indicated that compounds related to IAC may possess antitumor activity. For instance, derivatives of isoniazid, which share structural similarities with IAC, have demonstrated the ability to induce apoptosis in cancer cell lines, highlighting the potential for IAC derivatives in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of IAC and its derivatives:
- Study on Apoptosis Induction : In a study evaluating new acyl derivatives, it was found that certain compounds induced apoptosis in 54% of HCT-8 cells after 72 hours. This effect was linked to increased expression of caspases 3 and 7, critical enzymes in the apoptotic pathway .
- Gene Expression Modulation : Another study assessed the impact of IAC-related compounds on drug metabolism gene expression. It was observed that these compounds could modulate the expression levels of N-acetyltransferase genes (NAT1 and NAT2), which are involved in drug metabolism, thereby influencing the pharmacokinetics of therapeutic agents like isoniazid .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the critical handling and storage protocols for iodoacetyl chloride to maintain its reactivity and stability in experiments?
This compound is highly reactive due to its electrophilic iodoacetyl group and acid chloride functionality. Key protocols include:
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis and iodine liberation .
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) and perform reactions under nitrogen/argon to avoid moisture. Work in a fume hood with appropriate PPE (gloves, goggles) due to its lachrymatory and corrosive nature .
Q. Basic: How does this compound react with sulfhydryl groups in proteins, and what experimental parameters optimize this reaction?
This compound forms stable thioether bonds with cysteine residues via nucleophilic substitution. Optimization involves:
- pH : Use pH 7.2–9.0 (physiologic to alkaline) to deprotonate thiols while minimizing hydrolysis of the acid chloride .
- Temperature : Conduct reactions at 4°C for sensitive proteins or 25°C for rapid kinetics.
- Quenching : Add excess β-mercaptoethanol or cysteine to terminate unreacted reagent .
Q. Advanced: How can researchers resolve contradictions in labeling efficiency data for iodoacetyl-based probes (e.g., IASD) across independent studies?
Discrepancies in labeling efficiency (e.g., IASD accessibility ranging from 10% to 80% in Bax topology studies) may arise from:
- Experimental variables : Differences in protein conformation, reaction time, or reagent purity .
- Validation : Use orthogonal techniques (e.g., EPR spectroscopy, mass spectrometry) to confirm labeling sites and quantify modifications .
- Standardization : Pre-treat proteins with reducing agents (e.g., TCEP) to ensure free thiol availability and control reaction conditions rigorously .
Q. Advanced: What synthetic strategies improve the yield of iodoacetyl-containing intermediates (e.g., 14-O-(iodoacetyl)-mutilin) in multistep organic syntheses?
Key strategies include:
- Activation : Tosylate hydroxyl groups (e.g., pleuromutilin’s 22-OH) to enhance nucleophilic substitution with this compound .
- Solvent selection : Reflux in acetone or DMF improves solubility and reaction kinetics .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates with ≥95% purity .
Q. Advanced: How can researchers validate the purity and structural integrity of this compound derivatives in complex reaction mixtures?
Analytical workflows involve:
- HPLC-MS : Monitor reaction progress and detect byproducts (e.g., hydrolyzed iodoacetic acid) using reverse-phase C18 columns and ESI-MS .
- NMR : Confirm structural integrity via characteristic peaks (e.g., ¹H NMR: δ 3.8–4.2 ppm for –CH2–I; δ 170–175 ppm in ¹³C NMR for carbonyl) .
- Iodine quantification : Use ICP-MS or iodometric titration to verify stoichiometry .
Q. Advanced: What methods mitigate side reactions (e.g., tyrosine/histidine iodination) during this compound-mediated bioconjugation?
- Light control : Perform reactions in the dark to suppress iodine radical formation .
- Buffer additives : Include antioxidants (e.g., sodium ascorbate) to scavenge free iodine .
- Selective quenching : Add imidazole (10 mM) to block histidine iodination without affecting thiol reactivity .
Q. Tables
Table 1. Key Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular formula | C₂H₂ClIO |
Molecular weight | 204.39 g/mol |
Density | 2.28 g/cm³ |
Boiling point | 165.2°C at 760 mmHg |
Flash point | 53.7°C |
Table 2. Common Analytical Techniques for this compound Derivatives
Technique | Application |
---|---|
Reverse-phase HPLC | Purity assessment |
ESI-MS | Molecular weight confirmation |
¹H/¹³C NMR | Structural validation |
Iodometric titration | Quantifying active iodine |
Properties
IUPAC Name |
2-iodoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO/c3-2(5)1-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPWANOMFSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958985 | |
Record name | Iodoacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38020-81-4 | |
Record name | Iodoacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38020-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodoacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodoacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.